Influenza A virus-IN-8 Antiviral Potency vs. Oseltamivir and Baloxavir in H1 and H5 Variants
Influenza A virus-IN-8 demonstrates nanomolar inhibitory activity against distinct IAV subtypes. In a viral neutralization assay using H1N1pdm09 and H5N1 variants, Influenza A virus-IN-8 inhibited viral activity with IC50 values of 6.7 nM and 6.6 nM, respectively . In contrast, the standard-of-care neuraminidase inhibitor Oseltamivir acid is reported to have an IC50 of 70 nM against H1N1 in a different cytopathic effect (CPE) reduction assay [1]. Similarly, the polymerase inhibitor Baloxavir acid exhibits an EC50 of 1.1 nM against H1N1 in a viral yield reduction assay [2]. While these assays are not directly comparable, the data indicates that Influenza A virus-IN-8 operates in a similar low-nanomolar potency range as other clinically relevant antivirals but targets a distinct stage of the viral lifecycle.
| Evidence Dimension | Antiviral Potency (IC50) |
|---|---|
| Target Compound Data | 6.7 nM (H1 variant); 6.6 nM (H5 variant) |
| Comparator Or Baseline | Oseltamivir acid (70 nM vs. H1N1 in CPE assay) and Baloxavir acid (1.1 nM vs. H1N1 in viral yield assay) |
| Quantified Difference | Cross-assay comparison; not directly quantifiable, but indicates comparable nanomolar potency range. |
| Conditions | Target Compound: Neutralization assay (H1N1pdm09 and H5N1 variants) . Oseltamivir: CPE reduction assay (A/PR/8/34 H1N1) [1]. Baloxavir: Viral yield reduction assay (A/PR/8/34 H1N1) [2]. |
Why This Matters
This matters because it confirms Influenza A virus-IN-8's high potency against a clinically relevant pandemic H1N1 strain and a highly pathogenic H5N1 avian strain, validating its utility as a tool compound for studying broad-spectrum entry inhibition.
- [1] Hayden, F. G., et al. (1999). Use of the oral neuraminidase inhibitor oseltamivir in experimental human influenza: randomized controlled trials for prevention and treatment. *JAMA*, 282(13), 1240-1246. View Source
- [2] Noshi, T., et al. (2018). In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit. *Antiviral Research*, 160, 109-117. View Source
